Nhs-mmaf

Description

Properties

Molecular Formula |

C49H78N6O12 |

|---|---|

Molecular Weight |

943.2 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H78N6O12/c1-12-32(6)44(37(65-10)29-40(58)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)26-18-14-17-23-41(59)67-55-38(56)24-25-39(55)57/h13,15-16,20-21,30-33,35-37,42-45H,12,14,17-19,22-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 |

InChI Key |

HANHTXBATRQQFL-YTVPMEHESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of NHS-MMAF

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for N-hydroxysuccinimide-Monomethyl Auristatin F (NHS-MMAF), a critical component in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapeutics.

Introduction

Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a microtubule polymerization inhibitor.[1] Its high cytotoxicity makes it an effective warhead for ADCs, which selectively deliver the cytotoxic payload to antigen-expressing tumor cells. To facilitate its conjugation to monoclonal antibodies (mAbs), MMAF is often functionalized with a linker terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. This guide focuses on a common variant of this compound, providing detailed information on its chemical characteristics and handling.

Chemical Structure and Properties

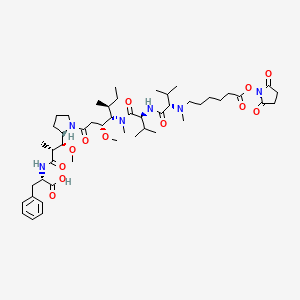

The specific this compound detailed in this guide possesses the molecular formula C₄₉H₇₈N₆O₁₂ and a molecular weight of 943.18 g/mol . While the exact structure can vary depending on the linker used, a plausible structure based on this information incorporates a maleimidocaproyl (mc) linker, which is frequently used in ADC development.

Proposed Chemical Structure of this compound

Caption: Proposed chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its core components is presented in the table below.

| Property | This compound | MMAF |

| Molecular Formula | C₄₉H₇₈N₆O₁₂ | C₃₉H₆₅N₅O₈ |

| Molecular Weight | 943.18 g/mol | 731.96 g/mol |

| CAS Number | 1404073-19-3 | 745017-94-1 |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. | Soluble in DMSO (>10 mg/mL), ethanol, and DMF. Sparingly soluble in aqueous buffers. |

| Storage | Store at -20°C, desiccated. | Store at -20°C. |

Stability and Reactivity

The NHS ester moiety of this compound is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH-dependent, increasing with higher pH. It is recommended to prepare aqueous solutions of this compound immediately before use. The primary reactivity of this compound is the acylation of primary amines to form stable amide bonds.

| Condition | Half-life of NHS Ester |

| pH 7.0, 4°C | ~4-5 hours |

| pH 8.0, 4°C | ~1 hour |

| pH 8.6, 4°C | ~10 minutes |

Mechanism of Action

The cytotoxic activity of this compound is derived from the MMAF payload. Once the ADC binds to its target antigen on the cell surface and is internalized, the MMAF is released within the cell. MMAF then binds to tubulin, a critical protein for the formation of microtubules. By inhibiting tubulin polymerization, MMAF disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Cellular mechanism of action of an MMAF-containing ADC.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the coupling of MMAF, which has a free carboxylic acid, to a linker containing an NHS ester. A common strategy is to first synthesize a maleimidocaproyl-MMAF (mc-MMAF) intermediate, followed by the activation of the terminal carboxylic acid with an NHS ester.

References

The Trajectory of a Potent Payload: An In-depth Technical Guide to the Discovery and Development of NHS-MMAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development timeline of N-Hydroxysuccinimide-Monomethyl Auristatin F (NHS-MMAF), a pivotal component in the field of Antibody-Drug Conjugates (ADCs). We will delve into the origins of the auristatin family, the synthesis and evolution of MMAF, and its functionalization into an antibody-reactive payload. This document details key experimental protocols, presents quantitative data for critical parameters, and visualizes complex pathways and workflows to offer a thorough resource for professionals in drug development.

Discovery and Development Timeline

The journey of this compound is intrinsically linked to the broader history of auristatins, potent cytotoxic agents that have revolutionized targeted cancer therapy. The following timeline outlines the key milestones in the discovery and development of this important molecule.

| Date/Period | Key Milestone | Description |

| 1980s | Discovery of Dolastatin 10 | The natural product dolastatin 10, a pentapeptide, was isolated from the marine sea hare Dolabella auricularia. It demonstrated exceptionally high potency against a range of cancer cell lines, inhibiting tubulin polymerization. However, its therapeutic window as a standalone agent was narrow due to high toxicity. |

| Early 2000s | Synthesis of Auristatin Analogs | Researchers, notably at Seattle Genetics (now Seagen), began synthesizing analogs of dolastatin 10 to improve its properties for therapeutic use. This led to the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). MMAF, with a C-terminal phenylalanine, exhibited attenuated cytotoxic activity compared to MMAE, a property that would later prove advantageous in certain ADC designs. |

| c. 2002-2004 | Development of Linker Technologies | The concept of attaching highly potent payloads to monoclonal antibodies via linkers gained significant traction. Patents filed during this period describe the synthesis of auristatin peptides, including MMAF, and their attachment to ligands through various linkers, such as maleimidocaproyl (mc). This marked a critical step towards creating stable and effective ADCs. |

| Mid-2000s | Preclinical Validation of MMAF-ADCs | The first preclinical studies of MMAF-containing ADCs were published. These studies demonstrated that ADCs utilizing MMAF could be highly potent and specific against tumor cells expressing the target antigen. The development of non-cleavable linkers like maleimidocaproyl (mc) for use with MMAF was a key innovation, as the active drug (cys-mcMMAF) is released only after lysosomal degradation of the antibody. |

| Late 2000s - Early 2010s | Emergence of this compound as a Reagent | With the increasing interest in MMAF as a payload, the need for efficient and reproducible conjugation methods grew. N-Hydroxysuccinimide (NHS) esters of MMAF (this compound) were developed as reactive intermediates to facilitate the covalent attachment of MMAF to the lysine residues of monoclonal antibodies. This provided a robust method for producing MMAF-based ADCs. |

| 2014 | Publication of Preclinical Data for GSK2857916 | Detailed preclinical data for GSK2857916 (later known as belantamab mafodotin), an anti-BCMA ADC utilizing an mc-MMAF payload, was published. The study highlighted the potent and selective anti-myeloma activity of the ADC.[1] |

| 2020 | FDA Approval of Belantamab Mafodotin (Blenrep®) | The U.S. Food and Drug Administration (FDA) granted accelerated approval to belantamab mafodotin for the treatment of relapsed or refractory multiple myeloma.[2][3] This marked the first regulatory approval of an MMAF-based ADC and a major validation of the therapeutic potential of this payload. |

Quantitative Data Summary

The following tables summarize key quantitative data for MMAF and a representative MMAF-based ADC, belantamab mafodotin.

Table 1: In Vitro Cytotoxicity of Belantamab Mafodotin

| Cell Line | Target Antigen | IC50 (ng/mL) |

| MM.1S | BCMA | ~10 |

| NCI-H929 | BCMA | ~100 |

| RPMI-8226 | BCMA | >1000 |

Data synthesized from preclinical studies of belantamab mafodotin.[4]

Table 2: In Vivo Efficacy of Belantamab Mafodotin in Mouse Xenograft Models

| Model | Treatment | Outcome |

| MM.1S Xenograft | 0.4 mg/kg, 2 doses | Complete tumor elimination in all mice for >120 days |

| EL4-hBCMA Syngeneic | Increasing doses | Dose-dependent tumor growth delay and complete regressions |

Data from in vivo studies of GSK2857916.[1][5][6]

Key Experimental Protocols

Synthesis of NHS-Activated MMAF

The synthesis of NHS-activated MMAF involves the activation of the C-terminal carboxylic acid of MMAF to facilitate its reaction with primary amines on the antibody.

Materials:

-

Monomethyl Auristatin F (MMAF)

-

N,N'-Disuccinimidyl carbonate (DSC) or N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

Dissolve MMAF in anhydrous DMF under an inert atmosphere.

-

Add an excess of DSC (e.g., 1.5 equivalents) or a combination of NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be used directly for conjugation or the this compound can be purified by chromatography. Due to the hydrolytic instability of the NHS ester, it is often prepared fresh and used immediately.

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines (like Tris).

-

Freshly prepared this compound solution in an organic solvent like DMSO.

-

Conjugation buffer (e.g., Sodium Borate or Sodium Bicarbonate buffer, pH 8.0-8.5).

-

Quenching solution (e.g., Tris or Glycine solution).

-

Purification system (e.g., size exclusion chromatography - SEC).

Protocol:

-

Prepare the antibody by buffer exchanging it into the conjugation buffer at a concentration of 2-10 mg/mL. The pH should be between 8.0 and 8.5 to ensure the lysine residues are deprotonated and reactive.[][8][9]

-

Calculate the required amount of this compound to achieve the desired drug-to-antibody ratio (DAR). A molar excess of this compound is typically used.

-

Add the calculated volume of the this compound solution to the antibody solution while gently stirring.

-

Incubate the reaction at room temperature for 1-2 hours, protecting it from light.

-

Quench the reaction by adding an excess of the quenching solution to react with any unreacted this compound.

-

Purify the resulting ADC from unconjugated payload and other reagents using size exclusion chromatography.

-

Characterize the purified ADC for DAR, aggregation, and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of an MMAF-based ADC.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

MMAF-ADC and control antibody.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., SDS in HCl or DMSO).

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10][11]

-

Prepare serial dilutions of the MMAF-ADC and control antibody in complete cell culture medium.

-

Remove the old medium from the cells and add the diluted ADC or control antibody to the respective wells. Include untreated cells as a control.

-

Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[10][12]

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Mechanism of action for an MMAF-based ADC.

Caption: General experimental workflow for ADC development.

References

- 1. Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility and Stability of NHS-MMAF

This guide provides a comprehensive overview of the solubility and stability of N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF), a potent microtubule-inhibiting payload used in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.

Introduction to this compound

This compound is a derivative of monomethyl auristatin F (MMAF), a synthetic analog of the natural product dolastatin 10. MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The N-hydroxysuccinimide (NHS) ester functional group is introduced to facilitate the conjugation of MMAF to the primary amine groups (e.g., lysine residues) of monoclonal antibodies, forming ADCs. The stability and solubility of this drug-linker are critical parameters that influence the efficacy, safety, and manufacturability of the resulting ADC.

Solubility of this compound

The solubility of this compound is a key consideration for its handling, formulation, and conjugation to antibodies. Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions and typically requires the use of organic co-solvents for initial dissolution.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various buffers is not extensively published. However, based on product information and the known properties of similar hydrophobic peptides, the following provides an indication of its solubility characteristics.

| Solvent/Buffer System | Reported Solubility | Remarks |

| Dimethyl sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble | An alternative organic solvent for initial dissolution. |

| Ethanol | Soluble | Can be used as a primary solvent. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A formulation that enhances aqueous solubility. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A lipid-based formulation for in vivo studies. |

Experimental Protocol for Solubility Assessment

A general protocol for determining the solubility of this compound is outlined below. This method is based on standard practices for hydrophobic peptides and can be adapted for specific buffer systems.

Objective: To determine the solubility of this compound in a specific aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Target aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex and sonicate briefly to ensure complete dissolution.

-

Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the target aqueous buffer. Start with a high concentration and perform serial dilutions.

-

Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2-24 hours) to allow them to reach equilibrium. Gentle agitation may be applied.

-

Observation and Centrifugation: Visually inspect each dilution for any precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved material.

-

Quantification: Carefully collect the supernatant from each sample and analyze the concentration of dissolved this compound using a validated HPLC method. The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit.

Experimental workflow for determining this compound solubility.

Stability of this compound

The stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the generation of impurities. The primary degradation pathway of concern is the hydrolysis of the NHS ester, which renders the molecule incapable of conjugating to antibodies.

NHS Ester Hydrolysis

The NHS ester is susceptible to hydrolysis in aqueous environments, a reaction that is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with increasing pH.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [3][] |

| 8.0 | 4 | 1 hour | [5] |

| 8.6 | 4 | 10 minutes | [3][] |

This data highlights the importance of performing conjugation reactions in a timely manner and under controlled pH conditions, typically between pH 7.2 and 8.5, to balance the reactivity towards amines and the competing hydrolysis reaction.[3]

Experimental Protocol for Stability Assessment

A general protocol for assessing the stability of this compound in a specific buffer is provided below. This method utilizes HPLC to monitor the degradation of the parent molecule over time.

Objective: To evaluate the stability of this compound in an aqueous buffer at a specific pH and temperature.

Materials:

-

This compound solution of known concentration in the chosen buffer

-

pH meter

-

Incubator or water bath

-

HPLC system with a UV detector

-

Quenching solution (e.g., a solution of excess glycine or Tris)

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.

-

Incubation: Aliquot the solution into multiple vials and incubate them at the desired temperature.

-

Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

-

Quenching: Immediately quench the reaction by adding a quenching solution to react with any remaining this compound. This prevents further degradation during analysis.

-

HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to separate the intact this compound from its degradation products.

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

Workflow for assessing the stability of this compound.

Mechanism of Action of Auristatins

This compound is a pro-drug that, once conjugated to an antibody and internalized by a target cell, releases the active cytotoxic agent, MMAF. The mechanism of action of MMAF, like other auristatins, involves the disruption of microtubule dynamics.

Microtubules are essential components of the cytoskeleton and are crucial for cell division. They are dynamic polymers of α- and β-tubulin heterodimers. MMAF binds to the vinca domain on β-tubulin, inhibiting its polymerization.[6] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of the mitotic spindle and ultimately triggering the intrinsic apoptotic pathway.[1]

References

- 1. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 3. Guidelines for ADC Stability Studies | Porton Pharma [portonpharma.com]

- 5. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]

An In-Depth Technical Guide to the NHS-MMAF Mechanism as an ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful and targeted approach in cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component of an ADC is the linker-payload system, which must remain stable in circulation and effectively release the cytotoxic agent upon internalization into target cancer cells. This guide provides a detailed technical overview of N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF), a potent microtubule inhibitor payload utilized in ADC development.

MMAF is a synthetic analog of the natural product dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines, such as those on lysine residues of a monoclonal antibody. This guide will delve into the chemical properties, mechanism of action, and practical application of this compound in the construction and evaluation of ADCs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the linker-payload is essential for the successful development of an ADC. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C49H78N6O12 | - |

| Molecular Weight | 943.18 g/mol | - |

| CAS Number | 1404073-19-3 | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF | - |

| Reactivity | The NHS ester is highly reactive towards primary amines. | [] |

Mechanism of Action: From Antibody Targeting to Apoptosis

The therapeutic effect of an this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.

Experimental Workflow for ADC Generation and Characterization

The development of an effective this compound ADC involves a systematic workflow encompassing conjugation, purification, and comprehensive characterization.

Signaling Pathway of MMAF-Induced Apoptosis

Upon release within the cancer cell, MMAF disrupts microtubule dynamics, a critical process for cell division. This disruption triggers a cascade of signaling events culminating in programmed cell death, or apoptosis.

Quantitative Data on this compound ADC Efficacy

The potency and efficacy of ADCs are critical parameters evaluated during development. The following tables summarize representative quantitative data for MMAF-based ADCs. While specific data for this compound ADCs is limited in publicly available literature, the data for other MMAF conjugates provides a strong indication of expected performance.

Table 1: In Vitro Cytotoxicity of MMAF-based ADCs

| Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |

| Jurkat | Tn Antigen | Chi-Tn/MMAF | ~10 | [4] |

| LOX Melanoma | Tn Antigen | Chi-Tn/MMAF | Not specified | [4] |

| J1MT-1 (Resistant) | HER2 | Dual MMAE/MMAF ADC | 0.213 (MMAF single drug) | [5] |

Table 2: In Vivo Efficacy of MMAF-based ADCs in Xenograft Models

| Tumor Model | Target Antigen | ADC | Dosing Regimen | Tumor Growth Inhibition | Reference |

| LOX Melanoma | Tn Antigen | Chi-Tn/MMAF | Not specified | Significant delay in tumor growth | [4] |

| Nude Rat Xenograft | Not specified | MMAF ADC | 1 mg/kg | Significant tumor growth inhibition | [6] |

Table 3: Pharmacokinetic Parameters of MMAF

| Species | Administration | Dose | Cmax (ng/mL) | T1/2 (h) | AUC (ng*h/mL) | Reference |

| Rat | IV | 5 mg/kg | ~4000 | ~2 | ~8000 | [7] |

| Rat | PO | 10 mg/kg | ~50 | ~4 | ~400 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to ADC research and development. The following sections provide methodologies for key experiments.

Synthesis of this compound ADC

This protocol describes a general method for conjugating this compound to a monoclonal antibody via lysine residues.[][8]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to the desired concentration (typically 1-10 mg/mL).

-

This compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10-20 mM immediately before use.

-

Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-18 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the ADC from unconjugated payload and other reaction components using a pre-equilibrated size-exclusion chromatography column.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR and assess the heterogeneity of the ADC.[1][9][10]

Materials:

-

This compound ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Inject the sample onto the HIC column equilibrated with Mobile Phase A.

-

Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[11][12][13][14][15]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the this compound ADC and control antibody in complete culture medium. Remove the existing medium from the cells and add the ADC and control solutions.

-

Incubation: Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-120 hours for auristatins).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy in a Xenograft Model

Xenograft models are essential for evaluating the anti-tumor activity of ADCs in a living organism.[6][16][17][18]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line

-

This compound ADC, control antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Administration: Administer the this compound ADC, control antibody, or vehicle control to the respective groups via an appropriate route (typically intravenous). The dosing schedule should be optimized for the specific ADC and tumor model.

-

Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly throughout the study.

-

Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size or when a predetermined time point is reached.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[7][19][20][21][22]

Materials:

-

Rodents (e.g., mice or rats)

-

This compound ADC

-

Analytical method for quantifying total antibody and conjugated payload in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of the this compound ADC to the animals (typically intravenously).

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of total antibody and/or conjugated MMAF in the plasma samples using a validated analytical method.

-

Data Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters such as:

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Area under the curve (AUC)

-

Conclusion

This compound is a potent and clinically relevant payload for the development of antibody-drug conjugates. Its mechanism of action, centered on the inhibition of tubulin polymerization, leads to effective cancer cell killing. A thorough understanding of its chemical properties, conjugation chemistry, and the downstream cellular consequences of its activity is paramount for the successful design and optimization of novel ADCs. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound ADCs, enabling researchers to advance the development of this promising class of cancer therapeutics. Further research focusing on the generation of specific quantitative data for ADCs utilizing the this compound linker will be invaluable to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Calaméo - Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction [calameo.com]

- 4. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. furthlab.xyz [furthlab.xyz]

- 9. hpst.cz [hpst.cz]

- 10. agilent.com [agilent.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Differences Between MMAF and NHS-MMAF

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monomethylauristatin F (MMAF) is a highly potent synthetic antineoplastic agent, derived from the natural compound dolastatin 10, that serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[][2] Its efficacy is rooted in its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] NHS-MMAF is a chemically modified, activated derivative of MMAF. The primary structural difference is the introduction of an N-Hydroxysuccinimide (NHS) ester. This functional group transforms MMAF from a stable cytotoxic compound into a reactive intermediate, enabling its covalent conjugation to primary amine groups on antibodies or other targeting moieties.[5][6] This guide provides an in-depth comparison of their structures, properties, and distinct roles in the ADC development workflow.

Core Molecular Structures

The fundamental difference between MMAF and this compound lies in the modification of the C-terminal carboxylic acid on the phenylalanine residue of the MMAF peptide backbone.

MMAF is a synthetic pentapeptide analog with a charged C-terminal phenylalanine, a feature that distinguishes it from its counterpart, MMAE.[7][8] This terminal carboxyl group increases the hydrophilicity of the molecule, which attenuates its cytotoxic activity in its free form by impairing passive diffusion across cell membranes.[9][10] This property makes it an ideal payload for targeted delivery via ADCs, as its full cytotoxic potential is unleashed only after internalization into the target cell.[][11]

Caption: Simplified peptide structure of MMAF highlighting the C-terminal Phenylalanine (Phe) with its key carboxylic acid group.

This compound is an amine-reactive derivative of MMAF created to facilitate its conjugation to antibodies. The carboxylic acid of MMAF is converted into an N-Hydroxysuccinimide ester. This NHS ester is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, such as those found on the side chains of lysine residues in antibodies.[6] This reaction forms a stable amide bond, covalently linking the MMAF payload to the antibody.

Caption: Simplified structure of this compound showing the C-terminal carboxylic acid activated as a reactive NHS ester.

Quantitative Data Summary

The structural modification from MMAF to this compound results in a significant change in molecular weight and dictates its application.

| Property | MMAF | This compound | Reference |

| Chemical Formula | C₃₉H₆₅N₅O₈ | C₄₃H₆₈N₆O₁₀ | [3][4] |

| Molecular Weight ( g/mol ) | 731.96 | 943.18 (Representative) | [3][12][13] |

| Primary Functional Group | C-Terminal Carboxylic Acid | C-Terminal NHS Ester | [][6] |

| Primary Role | Cytotoxic Payload | Conjugation-Ready Intermediate | [5][14] |

| Log P (Octanol/Water) | 0.7 | Not Applicable (Reactive) | [15] |

| In Vitro IC₅₀ (Free Drug) | 105 - 257 nM (Cell Line Dependent) | Not Applicable (Used for Conjugation) | [14] |

Logical Workflow: From Payload to ADC

The conversion of MMAF to this compound is a critical activation step in the workflow for creating certain types of ADCs. While other linkers (e.g., maleimide-based) are also common, the NHS-ester route provides a clear example of payload activation for conjugation to antibody lysine residues.[16]

Caption: Logical workflow illustrating the role of this compound as an intermediate for ADC synthesis.

Mechanism of Action of MMAF

Once the ADC is internalized by a target cancer cell and the MMAF payload is released, it acts as a potent anti-mitotic agent. The core mechanism is conserved among auristatins.

References

- 2. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 4. cellmosaic.com [cellmosaic.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NHS ester-PEG4-MMAF | BroadPharm [broadpharm.com]

- 7. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 9. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adcreview.com [adcreview.com]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellmosaic.com [cellmosaic.com]

The Safety and Toxicological Profile of NHS-MMAF: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent and a derivative of the natural product dolastatin 10.[1][2] It functions as a mitotic inhibitor by disrupting tubulin polymerization, a critical process for cell division.[3][4][] Due to its high cytotoxicity, MMAF is not administered as a standalone drug but is a crucial payload component of Antibody-Drug Conjugates (ADCs).[][6] The N-hydroxysuccinimide (NHS) ester of MMAF (NHS-MMAF) is a reactive derivative designed for covalent conjugation to the lysine residues of monoclonal antibodies (mAbs), forming a stable amide bond.[7][8] This guide provides a comprehensive overview of the safety and toxicological profile of the MMAF core, with considerations for its use in ADC development.

Mechanism of Action

MMAF exerts its cytotoxic effects by binding to tubulin, thereby inhibiting the formation of microtubules.[3][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[6][11] This characteristic can result in a different safety profile, with potentially reduced "bystander" killing of antigen-negative cells compared to MMAE-containing ADCs.[6]

Preclinical Toxicology

The preclinical safety profile of MMAF has been evaluated in various in vitro and in vivo models. These studies are crucial for determining the therapeutic window and predicting potential human toxicities.

In Vitro Cytotoxicity

MMAF demonstrates potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [12] |

| H3396 | Breast Carcinoma | 105 | [12] |

| 786-O | Renal Cell Carcinoma | 257 | [12] |

| Caki-1 | Renal Cell Carcinoma | 200 | [12] |

| BT-474 | Breast Carcinoma | 0.24 | [12] |

In Vivo Toxicology

In vivo studies in animal models, primarily rodents and non-human primates, are essential for identifying on-target and off-target toxicities, as well as determining the maximum tolerated dose (MTD).

| Species | MTD of Free MMAF (mg/kg) | Reference |

| Mice | >16 | [12] |

The MTD of MMAF-containing ADCs is highly dependent on the specific antibody, linker, and drug-to-antibody ratio (DAR). For example, the ADC cAC10-L1-MMAF4 had an MTD of 50 mg/kg in mice, while the cAC10-L4-MMAF4 ADC, with a different linker, had a significantly higher MTD of >150 mg/kg in mice, highlighting the critical role of the linker in the overall safety profile.[11][12]

Key Toxicities Associated with MMAF-Containing ADCs

Clinical and preclinical data have identified two primary off-target toxicities of concern for ADCs utilizing MMAF as the payload: ocular toxicity and thrombocytopenia.[10][13][14]

Ocular Toxicity

Description: A range of ocular adverse events have been reported, with the most common being blurred vision, dry eye, and corneal abnormalities such as microcystic epithelial changes (MECs) or keratopathy.[1][3][15] In most cases, these effects are mild to moderate (Grade 1-2) and reversible upon dose delay or discontinuation.[1][15]

Mechanism: The proposed mechanism for MMAF-induced ocular toxicity is an off-target effect on corneal epithelial cells.[3] Although the target antigen of the ADC may not be present on these cells, the ADC can be non-specifically taken up, potentially through processes like macropinocytosis.[16] Once internalized, the released MMAF payload disrupts microtubule function in these rapidly dividing cells, leading to apoptosis and the observed corneal changes.[3][4] Studies have detected the ADC and the free payload in the tear fluid of patients, supporting the direct exposure of the ocular surface.[17]

Thrombocytopenia

Description: Thrombocytopenia, a condition characterized by a low platelet count, is another significant toxicity associated with MMAF-containing ADCs.[10] This can increase the risk of bleeding. The incidence and severity can vary depending on the specific ADC and patient population.[10]

Mechanism: The underlying mechanism is thought to be the inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors in the bone marrow due to the cytotoxic effects of MMAF.[10] Megakaryocytes are the precursor cells to platelets, and their disruption leads to decreased platelet production. The toxic metabolite, cys-mc-MMAF, which can be formed from the degradation of the ADC, is implicated in mediating this toxicity.[10]

Signaling Pathways and Experimental Workflows

MMAF-Induced Apoptosis Signaling Pathway

Caption: MMAF-induced apoptotic signaling pathway.

General Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for in vitro cytotoxicity assessment.

General Experimental Workflow for In Vivo MTD Study

Caption: Workflow for an in vivo MTD study.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol provides a general framework for assessing the cytotoxicity of an this compound conjugate. Specific parameters should be optimized for each cell line and compound.

1. Cell Seeding:

-

Culture cancer cells of interest to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C or for a few hours with gentle shaking.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[18]

In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for an MTD study in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animal Model and Acclimation:

-

Use an appropriate mouse strain (e.g., BALB/c or athymic nude mice if using xenografts).

-

Acclimate the animals to the facility for at least one week before the start of the study.

2. Dose Formulation and Administration:

-

Formulate the this compound ADC in a sterile, biocompatible vehicle (e.g., saline or PBS).

-

Divide the animals into cohorts (e.g., 3-5 mice per group).

-

Administer the ADC, typically via intravenous (IV) injection, at escalating doses to different cohorts. A common starting dose is based on in vitro potency or data from similar compounds.

3. Monitoring and Endpoints:

-

Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and breathing.

-

Body Weight: Measure and record the body weight of each animal at least twice a week. A significant and sustained body weight loss (e.g., >15-20%) is a key indicator of toxicity.

-

Study Duration: The observation period is typically 14 to 28 days after a single dose.

-

Humane Endpoints: Animals showing severe signs of distress or exceeding the body weight loss limit should be euthanized.

4. Data Collection and MTD Determination:

-

At the end of the study, euthanize all surviving animals.

-

Collect blood samples for hematology and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

The MTD is defined as the highest dose that does not cause unacceptable toxicity, which can be defined by factors such as no mortality, body weight loss of less than a specified percentage, and no severe clinical or pathological findings.[19]

Conclusion

The safety and toxicology of this compound are intrinsically linked to its potent mechanism of action as a microtubule inhibitor. While highly effective as a cytotoxic payload in ADCs, its off-target effects, primarily ocular toxicity and thrombocytopenia, are critical considerations in drug development. A thorough understanding of these toxicities, their underlying mechanisms, and the impact of linker technology is paramount for designing safer and more effective MMAF-based ADCs. Rigorous preclinical evaluation, including detailed in vitro and in vivo studies, is essential to define the therapeutic index and guide the clinical development of these promising cancer therapeutics.

References

- 1. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular Toxicity of Belantamab Mafodotin, an Oncological Perspective of Management in Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]

- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 7. adcreview.com [adcreview.com]

- 8. NHS ester-PEG4-MMAF | BroadPharm [broadpharm.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmacally.com [pharmacally.com]

- 17. Study Provides Insights Into Antibody-Drug Conjugate (ADC)–Induced Corneal Toxicity - American Academy of Ophthalmology [aao.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. pacificbiolabs.com [pacificbiolabs.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape and practical applications of N-hydroxysuccinimide-activated Monomethyl Auristatin F (NHS-MMAF). MMAF is a potent anti-tubulin agent whose efficacy is significantly enhanced through targeted delivery to cancer cells via antibody-drug conjugates (ADCs). The use of an NHS ester is a common and effective method for conjugating MMAF to the lysine residues of monoclonal antibodies. This document details the synthesis, conjugation, and characterization of this compound ADCs, along with insights into the underlying mechanism of action and relevant intellectual property considerations.

Intellectual Property Landscape

The intellectual property surrounding antibody-drug conjugates is complex, often involving separate patents for the antibody, the cytotoxic payload, the linker, and the conjugation chemistry. For this compound, the patent landscape is multifaceted. While the core MMAF molecule and its derivatives are the subject of numerous patents, the use of NHS-ester chemistry for conjugation is a more broadly established method.

Key areas of patent protection include:

-

Composition of Matter: Patents may cover the novel molecular structure of MMAF, its derivatives, and specific linker-drug combinations.

-

Methods of Use: Patents often claim the use of MMAF-containing ADCs for the treatment of specific cancers.

-

Conjugation Technologies: While NHS chemistry is a well-known bioconjugation technique, specific improvements or novel applications of this chemistry in the context of MMAF ADCs could be subject to patent protection.

-

Antibody-Specific Patents: The monoclonal antibody used in the ADC is typically protected by its own set of patents.

Researchers and drug developers must navigate this intricate patent landscape to ensure freedom to operate. A thorough intellectual property analysis is a critical early step in the development of any new this compound ADC.

Experimental Protocols

Synthesis of NHS-activated MMAF

A precise, publicly available, step-by-step protocol for the synthesis of this compound is not widely disseminated and is often proprietary. However, the general principle involves the activation of the carboxylic acid group of MMAF using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its more water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

General Two-Step Protocol for NHS Ester Activation of MMAF:

-

Activation of MMAF:

-

Dissolve MMAF in an appropriate organic solvent (e.g., dimethylformamide - DMF).

-

Add a molar excess of EDC and Sulfo-NHS.

-

The reaction is typically carried out at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification of this compound:

-

Once the reaction is complete, the NHS-activated MMAF is purified to remove unreacted starting materials and byproducts. This is commonly achieved using column chromatography.

-

Conjugation of this compound to Monoclonal Antibodies

The conjugation of this compound to a monoclonal antibody (mAb) targets the primary amines of lysine residues.

Protocol:

-

Antibody Preparation:

-

The antibody is prepared in a suitable buffer at a slightly alkaline pH (typically pH 8.0-9.0) to ensure the lysine residues are deprotonated and reactive. Phosphate-buffered saline (PBS) adjusted to the desired pH is commonly used.

-

-

Conjugation Reaction:

-

The purified this compound, dissolved in an organic solvent like DMSO, is added to the antibody solution.

-

The molar ratio of this compound to the antibody is a critical parameter that influences the resulting drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of this compound.

-

The reaction is incubated at room temperature or 4°C for 1-4 hours with gentle mixing.

-

-

Purification of the ADC:

-

After the incubation period, the resulting ADC is purified to remove unconjugated this compound and other reaction components. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are common purification methods.

-

Characterization of the MMAF-ADC

Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates the different drug-loaded species based on their hydrophobicity. The area under each peak corresponds to the relative abundance of each species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the number of conjugated drug molecules.

Cytotoxicity Assay:

The in vitro potency of the MMAF-ADC is assessed using a cytotoxicity assay.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the MMAF-ADC and control antibodies.

-

Incubation: Incubate the cells for a period of 72-96 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration.

Quantitative Data

The following tables summarize typical quantitative data associated with this compound ADCs. It is important to note that these values can vary significantly depending on the specific antibody, linker, and experimental conditions.

Table 1: Physicochemical Properties of MMAF

| Property | Value |

| Molecular Weight | ~731.95 g/mol |

| Mechanism of Action | Tubulin inhibitor |

Table 2: Typical Parameters for this compound ADC Conjugation and Characterization

| Parameter | Typical Value/Range |

| Molar excess of this compound to Antibody | 5 - 20 fold |

| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 |

| In Vitro Cytotoxicity (IC50) | pM to nM range |

Visualizations

Signaling Pathway for MMAF-Induced Apoptosis

MMAF, like other auristatins, exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately apoptosis. The following diagram illustrates the key steps in this signaling pathway.

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow for this compound ADC Development

The development of an this compound ADC follows a structured workflow from synthesis to in vitro evaluation.

Caption: Experimental workflow for this compound ADC development.

Logical Relationship of ADC Components

The efficacy of an this compound ADC is dependent on the successful integration of its three core components.

Caption: Core components of an this compound ADC.

An In-depth Technical Guide to the Core Principles of NHS-MMAF in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF) and its application in the context of cancer cell lines. It is designed to serve as a technical resource, offering detailed insights into its mechanism of action, experimental protocols, and key data for researchers in oncology and drug development.

Core Concepts of this compound

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia.[1] It functions as a microtubule inhibitor, disrupting the formation of the mitotic spindle, which is essential for cell division.[2][3] This disruption ultimately leads to cell cycle arrest and apoptosis.[4]

The N-hydroxysuccinimide (NHS) ester modification of MMAF (this compound) provides a reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues on monoclonal antibodies (mAbs).[][6] This feature makes this compound a crucial component in the construction of antibody-drug conjugates (ADCs), a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells.[7][8]

The core principle of an this compound-based ADC is to leverage the specificity of a monoclonal antibody to target a tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the MMAF payload is released within the cell, where it can exert its cytotoxic effects, minimizing systemic toxicity.[7][9]

Mechanism of Action and Signaling Pathways

MMAF exerts its cytotoxic effects by inhibiting tubulin polymerization.[9][10] This interference with microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Signaling Pathway of MMAF-Induced Cell Death

The primary mechanism of MMAF is the disruption of microtubule formation, leading to G2/M phase cell cycle arrest.[4] This arrest can trigger a series of downstream signaling events, including the activation of apoptotic pathways. Auristatins have been shown to induce apoptosis through both p53-dependent and p53-independent mechanisms.[4] Key signaling molecules involved include the upregulation of p21WAF1 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, auristatin-based ADCs can induce endoplasmic reticulum (ER) stress, activating pathways such as the IRE1-JNK cascade, which contributes to immunogenic cell death.[3][11]

Quantitative Data: Potency in Cancer Cell Lines

The cytotoxic potency of MMAF and its ADC formulations is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for MMAF and MMAF-ADCs across various cancer cell lines.

Table 1: IC50 Values of Free MMAF in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell leukemia | 450 | [10] |

| SKBR3 | Breast Cancer | 83 | [10] |

| MDAMB435/5T4 | Melanoma | 0.056 | [12] |

| MDAMB361DYT2 | Breast Cancer | 0.166 | [12] |

| MDAMB468 | Breast Cancer | 0.183 | [12] |

| Raji (5T4-) | Burkitt's Lymphoma | 0.449 | [12] |

Table 2: IC50 Values of MMAF-ADCs in Cancer Cell Lines

| ADC Target | Cell Line | Cancer Type | ADC IC50 (nM) | Reference |

| HER2 | N87 | Gastric Carcinoma | pM range | [2] |

| HER2 | SK-BR-3 | Breast Cancer | pM range | [2] |

| HER2 | OE19 | Esophageal Adenocarcinoma | pM range | [2] |

| HER2 | H522 | Non-Small Cell Lung Carcinoma | 2 - 4 | [2] |

| Tn Antigen | Jurkat | T-cell leukemia | ~10 | [10] |

| Tn Antigen | LOX | Melanoma | ~50 | [10] |

| EpCAM | HT-29 | Colon Cancer | low nM range | [13] |

| TGFα | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Potent antiproliferative activity | [7] |

Experimental Protocols

This compound Conjugation to Monoclonal Antibodies

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody. Optimization of molar ratios and reaction conditions may be necessary for specific antibodies.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 8.0-8.5)

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 1-2 mg/mL.

-

This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a calculated molar excess of the this compound solution to the antibody solution. A common starting point is a 10-fold molar excess of this compound to the antibody. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.[]

-

Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unconjugated MMAF and other small molecules from the ADC using size-exclusion chromatography or dialysis.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

Cell Viability (MTT) Assay for ADC Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound ADC and control antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Add 100 µL of the diluted ADCs to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for a period determined by the cell line's doubling time and the desired exposure time (typically 72-96 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Experimental and Developmental Workflow

The development of an this compound ADC involves a multi-step process from initial design to preclinical evaluation.

Mechanisms of Resistance

Resistance to MMAF-containing ADCs can arise through various mechanisms, which can be broadly categorized as follows:

-

Antigen-Related Resistance:

-

Impaired ADC Processing:

-

Defective internalization or trafficking: Alterations in the endocytic pathway can prevent the ADC from reaching the lysosome, where the payload is typically released.[1]

-

Reduced lysosomal degradation: Changes in lysosomal function can hinder the cleavage of the linker and the release of active MMAF.

-

-

Payload-Related Resistance:

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump MMAF out of the cell.[1]

-

Alterations in tubulin: Mutations in tubulin or changes in tubulin isotype expression can reduce the binding affinity of MMAF.

-

Dysregulation of apoptotic pathways: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells less sensitive to MMAF-induced apoptosis.

-

Understanding these resistance mechanisms is crucial for the development of next-generation ADCs and combination therapies to overcome treatment failure.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellmosaic.com [cellmosaic.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 9. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cfmot.de [cfmot.de]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay of NHS-MMAF ADC Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This is achieved by linking a highly potent small molecule drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The N-hydroxysuccinimide-monomethyl auristatin F (NHS-MMAF) ester is a commonly used reagent for the development of ADCs. MMAF, a potent anti-mitotic agent, is conjugated to the antibody via a stable linker formed from the reaction of the NHS ester with lysine residues on the antibody. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the cytotoxic payload, MMAF, is released, leading to cell cycle arrest and apoptosis.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of an this compound ADC using a cell-based assay. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions for determining the potency and specificity of the ADC.

Principle of the Assay

The cytotoxicity of the this compound ADC is evaluated by measuring the viability of antigen-positive and antigen-negative cell lines after a period of incubation with the ADC. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, the mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of ADC-induced cytotoxicity can be quantified.

Signaling Pathway of MMAF-Induced Cytotoxicity

MMAF exerts its cytotoxic effect by disrupting the microtubule dynamics within the cell. Upon release from the ADC within the target cell, MMAF binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

Caption: Signaling pathway of MMAF-induced cytotoxicity.

Experimental Workflow

The overall experimental workflow for assessing this compound ADC cytotoxicity involves several key steps, from cell preparation to data analysis.

Caption: Experimental workflow for the this compound ADC cytotoxicity assay.

Experimental Protocols

Materials and Reagents

-

Target antigen-positive cell line (e.g., SK-BR-3 for HER2-targeting ADC)

-

Target antigen-negative cell line (e.g., MDA-MB-468 for HER2-targeting ADC)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound ADC

-

Control antibody (without conjugated drug)

-

Free MMAF

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Cell Culture

-

Culture antigen-positive and antigen-negative cells in their recommended complete medium in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

Prior to the assay, harvest the cells using trypsin-EDTA, and perform a cell count to determine the cell concentration.

Cytotoxicity Assay Protocol

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a series of dilutions of the this compound ADC, control antibody, and free MMAF in complete medium. A typical concentration range for the ADC might be from 0.01 ng/mL to 1000 ng/mL.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.

-

Add 100 µL of complete medium to the untreated control wells.

-

-

Incubation:

-

Incubate the plates for 72 to 96 hours at 37°C with 5% CO2. The longer incubation time is often necessary for tubulin inhibitors like MMAF to exert their full cytotoxic effect, which is dependent on cell cycle progression.[1]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates at room temperature for at least 2 hours, or overnight at 37°C, to ensure complete dissolution of the formazan.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-